1-(2-methylpropyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-(2-methylpropyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a unique chemical compound featuring a diverse array of functional groups. The compound's structure suggests potential versatility in chemical synthesis and pharmaceutical applications. Understanding its properties and behavior opens pathways for developing novel materials and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be achieved through multi-step organic reactions, incorporating methods such as condensation, cyclization, and oxidation
Step 1 Formation of Tetrahydropyrazine Core: Starting from simple precursors like amines and carbonyl compounds, the tetrahydropyrazine core can be formed via cyclization.
Reaction Conditions: : A mild acidic or basic environment at elevated temperatures can promote the cyclization process.
Step 2 Introduction of Pyrido[1,2-a]pyrimidine: The pyrido[1,2-a]pyrimidine moiety can be synthesized separately and then linked to the tetrahydropyrazine core through a series of coupling reactions.
Reaction Conditions: : Commonly, coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used under inert atmosphere conditions.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure efficient mixing and reaction control. Large-scale production often involves automation for precise control over reaction parameters, enhancing yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions, such as:
Oxidation: : Can be oxidized using oxidizing agents like potassium permanganate or chromic acid to introduce additional oxygen-containing functional groups.
Reduction: : Reducing agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenating agents or organometallic reagents under controlled temperatures.
Major Products Formed
The major products formed depend on the reagents used:
Oxidation: : Yields compounds with additional oxygen functionalities.
Reduction: : Yields alcohol derivatives.
Substitution: : Yields compounds with new substituents, depending on the reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its diverse functional groups allow for modifications leading to novel compounds with specific properties.
Biology
Biologically, this compound may interact with various biomolecules, making it a candidate for drug discovery. Its interactions with enzymes and receptors are of significant interest.
Medicine
In medicine, this compound's potential pharmacological effects are explored. Its unique structure may help develop new therapeutic agents targeting specific pathways in diseases.
Industry
Industrial applications include its use as a precursor in manufacturing advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrido[1,2-a]pyrimidine moiety can intercalate with DNA or inhibit specific enzymes, modulating biological pathways. Its overall activity is a result of synergistic effects from its different functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(2-methylpropyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
1-(2-methylpropyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-1-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
Uniqueness
Compared to these similar compounds, 1-(2-methylpropyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione exhibits unique properties due to the positioning of its functional groups. This positioning can influence its reactivity, biological activity, and overall stability, making it particularly valuable for specific applications.
Conclusion
Understanding the properties, synthesis, and applications of this compound reveals its significant potential in various fields. This compound represents a fascinating case of how chemical structure translates into diverse applications and effects.
Properties
IUPAC Name |
1-(2-methylpropyl)-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12(2)10-19-7-8-20(17(24)16(19)23)11-13-9-15(22)21-6-4-3-5-14(21)18-13/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFOHKMUSLHMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)CC2=CC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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